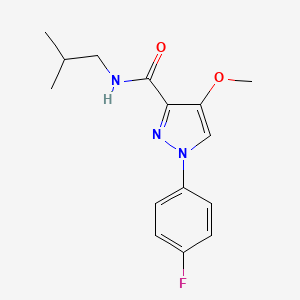
1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a fluorophenyl group, an isobutyl group, and a methoxy group, making it a versatile molecule for research and development.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function and contributing to the compound’s overall effect .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have shown good absorption and distribution profiles, with metabolism often occurring in the liver . The bioavailability of such compounds can be influenced by factors such as solubility, permeability, and metabolic stability .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
生化分析
Biochemical Properties
It is anticipated that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions within the cell .
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide in animal models have not been reported .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can involve hydrogen gas and a suitable catalyst.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
相似化合物的比较
1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-N-ethyl-4-methoxy-1H-pyrazole-3-carboxamide
1-(4-Fluorophenyl)-N-propyl-4-methoxy-1H-pyrazole-3-carboxamide
1-(4-Fluorophenyl)-N-butyl-4-methoxy-1H-pyrazole-3-carboxamide
These compounds share the pyrazole core and the fluorophenyl group but differ in the alkyl chain attached to the nitrogen atom. The differences in the alkyl chain can lead to variations in biological activity and chemical properties, highlighting the uniqueness of each compound.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10(2)8-17-15(20)14-13(21-3)9-19(18-14)12-6-4-11(16)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWCBISLAAVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)
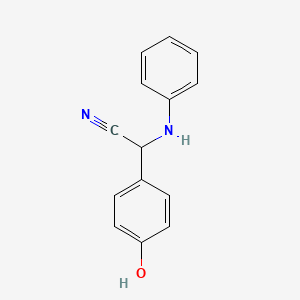
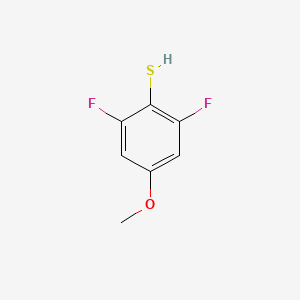
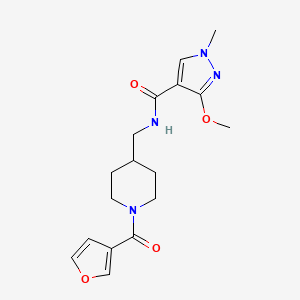
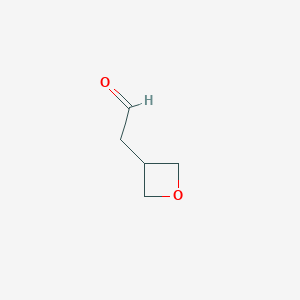
![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)
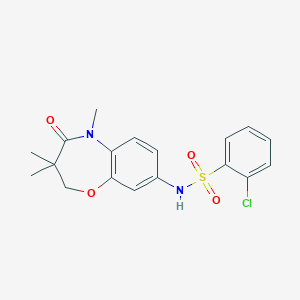
![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)
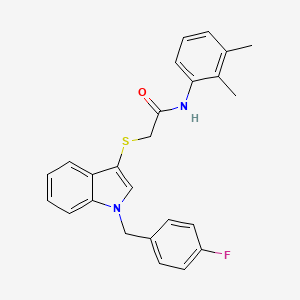
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2935531.png)
